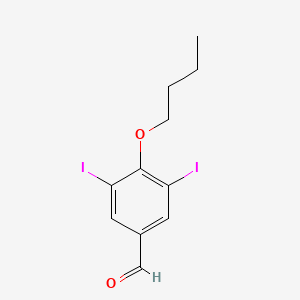

4-Butoxy-3,5-diiodobenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12I2O2 |

|---|---|

Molecular Weight |

430.02 g/mol |

IUPAC Name |

4-butoxy-3,5-diiodobenzaldehyde |

InChI |

InChI=1S/C11H12I2O2/c1-2-3-4-15-11-9(12)5-8(7-14)6-10(11)13/h5-7H,2-4H2,1H3 |

InChI Key |

NCTZAEFOKUHDHM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1I)C=O)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Butoxy 3,5 Diiodobenzaldehyde

Strategic Design of Synthetic Routes to 4-Butoxy-3,5-diiodobenzaldehyde

The effective synthesis of a multi-substituted aromatic compound like this compound hinges on a well-considered strategic plan. This involves a detailed retrosynthetic analysis to identify key bond disconnections and the judicious selection of starting materials that allow for controlled and high-yielding transformations.

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of this compound reveals several plausible disconnection points. The primary disconnections are the carbon-iodine (C-I) bonds and the carbon-carbon bond of the aldehyde group.

Disconnection of the Carbon-Iodine Bonds: The two iodine atoms can be retrosynthetically removed to simplify the target molecule to 4-butoxybenzaldehyde (B1265825). This suggests that a key step in the forward synthesis would be the regioselective di-iodination of 4-butoxybenzaldehyde. The butoxy group, being an electron-donating group, is an ortho-, para-director. With the para position occupied by the aldehyde group, the two ortho positions (3 and 5) are activated for electrophilic substitution, making this a highly logical approach.

Disconnection of the Aldehyde Group: The formyl group can be disconnected via a formylation reaction of a 1-butoxy-3,5-diiodobenzene precursor. This precursor, in turn, could be synthesized from 4-iodophenol through butylation followed by a second iodination, or from a di-iodinated phenol followed by butylation. Another possibility is the oxidation of a corresponding benzyl (B1604629) alcohol, (4-butoxy-3,5-diiodophenyl)methanol. This alcohol could be prepared from the reduction of a corresponding benzoic acid or by other means.

Considering the commercial availability of precursors and the directing effects of the substituents, the most straightforward synthetic strategy involves the di-iodination of a readily available 4-alkoxybenzaldehyde derivative.

Selection of Key Starting Materials and Precursors

Based on the retrosynthetic analysis, two primary starting materials emerge as highly strategic choices:

4-Butoxybenzaldehyde: This is a commercially available compound that possesses the required butoxy and benzaldehyde (B42025) functionalities in the correct positions. researchgate.net The synthesis would then primarily involve the regioselective iodination at the 3 and 5 positions. This is an attractive route due to its directness.

4-Hydroxybenzaldehyde: This is also a readily available and inexpensive starting material. A synthetic route starting from this precursor would involve an initial di-iodination to form 4-hydroxy-3,5-diiodobenzaldehyde, followed by a Williamson ether synthesis with a butyl halide to introduce the butoxy group. The hydroxyl group is a strong activating group, facilitating the electrophilic iodination at the ortho positions.

The choice between these two starting materials would depend on factors such as the efficiency and regioselectivity of the iodination on the butoxy-substituted ring versus the hydroxy-substituted ring, as well as the yield of the subsequent etherification step.

Functional Group Interconversion Strategies for Benzaldehyde Synthesis

The introduction of the benzaldehyde functionality can be achieved either through direct formylation of an aromatic ring or by the oxidation of a primary benzyl alcohol. Both strategies have their merits and are widely employed in organic synthesis.

Formylation Reactions and Regioselectivity Considerations

Some of the classical formylation reactions include:

Vilsmeier-Haack Reaction: This reaction uses a phosphoryl chloride and a substituted amide, such as N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, which is a mild electrophile for the formylation of electron-rich aromatic rings.

Duff Reaction: This method employs hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid, typically on activated substrates like phenols.

Gattermann Reaction: This reaction uses hydrogen cyanide and hydrogen chloride in the presence of a Lewis acid catalyst. Due to the toxicity of hydrogen cyanide, a modification by Adams using zinc cyanide is often preferred.

The choice of formylation method would depend on the reactivity of the 1-butoxy-3,5-diiodobenzene substrate.

Oxidation of Alcohols to Aldehydes: Catalytic and Stoichiometric Approaches

An alternative and often highly efficient method for synthesizing benzaldehydes is the oxidation of the corresponding benzyl alcohols. In the context of synthesizing this compound, this would involve the oxidation of (4-butoxy-3,5-diiodophenyl)methanol. This intermediate could be prepared, for example, by the reduction of a corresponding benzoic acid derivative. The oxidation of primary alcohols to aldehydes requires mild and selective oxidizing agents to prevent over-oxidation to carboxylic acids.

Catalytic Approaches: These methods are generally preferred due to their higher efficiency and reduced waste generation. They often employ a metal catalyst and a co-oxidant, which can be as benign as molecular oxygen from the air.

| Catalyst System | Co-oxidant | Substrate Scope | Key Features |

| Palladium-based catalysts | O₂ (air) | Wide range of benzyl alcohols | High selectivity for aldehydes, often performed in water. researchgate.net |

| Cobalt-based catalysts | O₂ | Aromatic alcohols | High conversion and selectivity. rsc.org |

| Copper(I)/TEMPO | O₂ | Primary and secondary benzyl alcohols | Mild reaction conditions (room temperature). nih.gov |

| Iron(III) nitrate | None (acts as oxidant) | Benzylic alcohols | Can achieve high conversion and selectivity. frontiersin.org |

Stoichiometric Approaches: These methods use a molar equivalent or an excess of an oxidizing agent. While they can be very effective, they generate stoichiometric amounts of waste.

| Reagent | Solvent | Key Features |

| Pyridinium (B92312) chlorochromate (PCC) | Dichloromethane | Widely used, reliable, but chromium-based. |

| Dess-Martin periodinane (DMP) | Dichloromethane | Mild conditions, broad functional group tolerance. |

| Manganese dioxide (MnO₂) | Dichloromethane, Chloroform | Selective for allylic and benzylic alcohols. |

| Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | Dichloromethane | Mild, avoids heavy metals, but requires low temperatures. |

The selection of the oxidation method would depend on the functional group tolerance required and the desired scale of the reaction. For a substrate like (4-butoxy-3,5-diiodophenyl)methanol, a mild catalytic method would be preferable to avoid potential side reactions involving the iodine atoms.

Regioselective Iodination Techniques for Aromatic Rings

The key transformation in the most likely synthetic route to this compound is the regioselective introduction of two iodine atoms onto the aromatic ring of a precursor like 4-butoxybenzaldehyde or 4-hydroxybenzaldehyde. The directing effect of the alkoxy or hydroxy group is paramount in achieving the desired 3,5-disubstitution pattern.

The butoxy group in 4-butoxybenzaldehyde is an activating, ortho-, para-directing group. Since the para position is blocked by the aldehyde, electrophilic substitution is strongly directed to the two ortho positions (3 and 5). A variety of iodinating agents can be employed for this purpose.

A particularly effective and widely used reagent for the iodination of activated aromatic compounds is N-iodosuccinimide (NIS) . organic-chemistry.org The reactivity of NIS can be enhanced by the addition of an acid catalyst. Trifluoroacetic acid (TFA) is often used for this purpose, providing a potent electrophilic iodinating species. organic-chemistry.org

A relevant example is the di-iodination of 4-hydroxybenzaldehyde using 2.2 equivalents of NIS in TFA, which proceeds in high yield (91%) at room temperature. researchgate.net A similar strategy is expected to be effective for the di-iodination of 4-butoxybenzaldehyde. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the protonated NIS or a related species acts as the source of the electrophilic iodine.

Other iodinating systems include:

Iodine monochloride (ICl): A powerful iodinating agent, though it can be less selective than NIS.

Molecular iodine (I₂) with an oxidizing agent: Systems like I₂/HNO₃ or I₂/HIO₃ can be used to generate an electrophilic iodine species in situ. babafaridgroup.edu.in

Iodine with silver salts: Reagents like silver sulfate (Ag₂SO₄) or silver tetrafluoroborate (AgBF₄) can activate molecular iodine for the iodination of aromatic compounds, sometimes offering unique regioselectivity. nih.govuky.edu

For the synthesis of this compound, the use of NIS with a catalytic amount of a strong acid like TFA presents a mild, efficient, and highly regioselective method for the crucial di-iodination step.

Electrophilic Aromatic Iodination Methodologies

Electrophilic aromatic iodination is a direct method for introducing iodine atoms onto an activated aromatic ring. The precursor, 4-hydroxybenzaldehyde, contains a strongly activating hydroxyl group and a moderately deactivating aldehyde group. The hydroxyl group directs electrophiles to the ortho and para positions. Since the para position is already occupied by the aldehyde, iodination occurs at the two ortho positions (positions 3 and 5).

Various reagents and conditions have been developed for this transformation. A common and effective method involves the use of N-Iodosuccinimide (NIS) as the iodine source, often in the presence of an acid catalyst like trifluoroacetic acid (TFA). The reaction can be controlled to produce either the mono-iodinated or the di-iodinated product by adjusting the stoichiometry of NIS. For the synthesis of the target diiodo-scaffold, an excess of the iodinating agent is required. researchgate.net

Research on the iodination of 4-hydroxybenzaldehyde has provided specific conditions and outcomes for this reaction. researchgate.net For instance, using 2.2 equivalents of NIS in TFA at room temperature for 6 hours leads to a high yield of the desired 3,5-diiodo-4-hydroxybenzaldehyde. researchgate.net

Other electrophilic iodination systems include molecular iodine (I₂) in the presence of an oxidizing agent (e.g., H₂O₂, NaIO₄) to generate the more electrophilic I⁺ species, or the use of 1,3-diiodo-5,5-dimethylhydantoin (DIH), which can be activated by a Lewis base. organic-chemistry.org The choice of iodinating system can be influenced by factors such as substrate reactivity, desired selectivity, and reaction conditions.

Table 1: Electrophilic Iodination of 4-Hydroxybenzaldehyde with N-Iodosuccinimide (NIS)

| Product | NIS Equivalents | Catalyst | Reaction Time | Yield |

|---|---|---|---|---|

| 3-Iodo-4-hydroxybenzaldehyde | 1.2 | TFA | 6 h | 55% |

| 3,5-Diiodo-4-hydroxybenzaldehyde | 1.2 | TFA | 6 h | 40% |

This data is based on findings from the synthesis of related compounds. researchgate.net

Directed Ortho-Metalation Strategies for Iodination

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method relies on the presence of a "directed metalation group" (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org The resulting aryllithium species can then be trapped with an electrophile, such as molecular iodine, to introduce a substituent with high precision.

For the synthesis of 3,5-diiodo-4-hydroxybenzaldehyde, the hydroxyl group itself is a potent DMG. However, its acidic proton would be quenched by the strong organolithium base. Therefore, it must first be protected with a group that can still function as a DMG. The O-carbamate group, particularly -OCONEt₂, is recognized as one of the most powerful DMGs. nih.gov

The synthetic sequence would involve:

Protection: Conversion of the hydroxyl group of 4-hydroxybenzaldehyde to an O-aryl carbamate.

Ortho-Lithiation: Treatment with a strong base, such as s-butyllithium (s-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (e.g., -78 °C), to deprotonate the first ortho position. uwindsor.ca

Iodination: Quenching the aryllithium intermediate with an iodine source like I₂.

Repeat Lithiation/Iodination: A second round of lithiation and iodination at the remaining ortho position.

Deprotection: Removal of the carbamate group to reveal the free hydroxyl, yielding 3,5-diiodo-4-hydroxybenzaldehyde.

This methodology offers an alternative to electrophilic substitution and provides excellent control over the position of iodination, which is particularly useful for complex or sensitive substrates. researchgate.net

Halogen Dance Reactions and Iodine Migration Pathways

The halogen dance is a base-catalyzed isomerization reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. wikipedia.orgdntb.gov.ua This rearrangement is typically initiated by a strong base (e.g., lithium diisopropylamide, LDA) which deprotonates the ring, leading to a metalated intermediate that facilitates the halogen's "dance" to a more thermodynamically stable position. wikipedia.orgscribd.comclockss.org

In the context of synthesizing this compound, the halogen dance is more often a potential side reaction to be avoided rather than a primary synthetic route. For example, during a DoM procedure, if the conditions are not carefully controlled (e.g., temperature is allowed to rise), the initially formed aryllithium intermediate could undergo a halogen dance, leading to a mixture of isomers.

However, the reaction could theoretically be used as a strategic tool. If a synthetic precursor such as 2,5-diiodo-4-butoxybenzaldehyde were formed, a halogen dance reaction could potentially be employed to isomerize it to the desired 3,5-diiodo isomer, provided the latter is the thermodynamic product. The driving force for the migration is the formation of the most stable carbanion intermediate. Factors influencing the reaction outcome include the choice of base, solvent, temperature, and the nature of other substituents on the ring. wikipedia.org

Ethereal Linkage Formation: Butoxy Group Introduction

The introduction of the butoxy group onto the 3,5-diiodo-4-hydroxybenzaldehyde core is a crucial step in the synthesis. This is an etherification reaction, for which several reliable methods exist in organic chemistry.

Williamson Ether Synthesis and its Variants in Aryl Ether Formation

The Williamson ether synthesis is a classic and widely used method for preparing both symmetrical and asymmetrical ethers. wikipedia.org The reaction involves the nucleophilic substitution (Sɴ2) of an alkyl halide by an alkoxide ion. wikipedia.orgmasterorganicchemistry.com

In this specific synthesis, the reaction proceeds as follows:

Deprotonation: The phenolic hydroxyl group of 3,5-diiodo-4-hydroxybenzaldehyde is deprotonated with a suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), sodium hydroxide (NaOH)) to form the corresponding phenoxide. This phenoxide is the nucleophile.

Nucleophilic Attack: The phenoxide attacks a primary butyl halide, such as 1-bromobutane or 1-iodobutane. The halide acts as the electrophile.

The reaction follows an Sɴ2 mechanism, where the phenoxide attacks the carbon atom bearing the halogen, displacing the halide ion as the leaving group. wikipedia.org It is critical to use a primary alkyl halide (e.g., 1-bromobutane) for this reaction. Secondary or tertiary alkyl halides would lead to a competing elimination (E2) reaction, forming butene instead of the desired ether, especially given that the phenoxide is a strong base. masterorganicchemistry.comlibretexts.org

Table 2: Reactant Considerations for Williamson Ether Synthesis

| Reactant Combination | Type of Alkyl Halide | Expected Major Product | Rationale |

|---|---|---|---|

| 3,5-diiodo-4-phenoxide + 1-bromobutane | Primary | This compound | Sɴ2 reaction is favored. organicchemistrytutor.com |

| 3,5-diiodo-4-phenoxide + 2-bromobutane | Secondary | 1-Butene / 2-Butene | E2 elimination is a major competing pathway. masterorganicchemistry.com |

Mitsunobu Reaction Applications in Aryl Ether Synthesis

The Mitsunobu reaction is another powerful method for forming ethers, particularly when mild reaction conditions are required. nih.gov This reaction converts a primary or secondary alcohol into an ether by reacting it with an acidic pronucleophile in the presence of a phosphine (B1218219) (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)). organic-chemistry.org

For the synthesis of aryl ethers, the phenol acts as the acidic component (the pronucleophile) and an alcohol provides the alkyl group. The steps are:

A phosphine, such as PPh₃, reacts with DEAD to form a phosphonium salt intermediate. organic-chemistry.org

The butanol attacks this intermediate.

The acidic proton of the 3,5-diiodo-4-hydroxybenzaldehyde is removed, forming a phenoxide.

This phenoxide then acts as a nucleophile, attacking the activated butanol-phosphine complex to form the desired ether.

A significant advantage of the Mitsunobu reaction is that it proceeds under neutral and mild conditions. However, a notable drawback is the formation of stoichiometric amounts of byproducts (triphenylphosphine oxide and the reduced hydrazine derivative), which can sometimes complicate purification. organic-chemistry.org The reaction is widely applicable and has been used in the solid-phase synthesis of aryl ethers. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement for this compound

Optimizing the synthesis of this compound requires careful consideration of the reaction conditions for both the iodination and etherification steps to maximize yield and purity while minimizing side reactions.

For the Iodination Step:

Electrophilic Iodination: The key is controlling the stoichiometry of the iodinating agent. As shown in Table 1, using at least 2.2 equivalents of NIS is crucial for achieving a high yield (91%) of the di-iodinated product and minimizing the formation of the mono-iodinated byproduct. researchgate.net The choice of solvent and acid catalyst can also influence reaction rates and selectivity.

Directed Ortho-Metalation: Optimization here focuses on the choice of base, temperature, and reaction time. Strong, non-nucleophilic bases like s-BuLi or LDA are required. Maintaining a very low temperature (e.g., -78 °C) is critical to prevent side reactions such as the anionic Fries rearrangement or halogen dance. uwindsor.ca The purity of the organolithium reagent and the dryness of the solvent and reagents are paramount for high yields.

For the Etherification Step:

Williamson Ether Synthesis: To enhance the yield, a slight excess of the alkylating agent (1-bromobutane) is often used. The choice of base and solvent is also important. A strong base like NaH in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) ensures complete formation of the nucleophilic phenoxide. If using a weaker base like K₂CO₃, a solvent like acetone or acetonitrile (B52724) is common, and higher temperatures may be required to drive the reaction to completion. Phase-transfer catalysts can be employed in two-phase systems to improve reaction efficiency. thieme-connect.de

Mitsunobu Reaction: Yield optimization involves the slow addition of the azodicarboxylate (DEAD or DIAD) to the reaction mixture at a controlled temperature (often 0 °C to room temperature) to manage the exothermic nature of the initial steps. The solvent is typically an anhydrous aprotic solvent like THF or toluene (B28343). Efficient removal of the triphenylphosphine oxide byproduct during workup is essential for obtaining a pure product.

Table 3: Summary of Optimization Parameters for Synthesis

| Synthetic Step | Method | Key Parameters for Optimization | Desired Outcome |

|---|---|---|---|

| Iodination | Electrophilic Iodination | Reagent Stoichiometry (e.g., >2 eq. NIS), Catalyst Choice (e.g., TFA), Temperature | High conversion to di-iodinated product, minimal mono-iodination. |

| Directed Ortho-Metalation | Base Choice (s-BuLi, LDA), Low Temperature (-78 °C), Anhydrous Conditions, Purity of Reagents | High regioselectivity, avoidance of rearrangement side reactions. | |

| Etherification | Williamson Synthesis | Base Strength (NaH > K₂CO₃), Solvent (DMF, THF), Use of Primary Alkyl Halide | Complete phenoxide formation, prevention of E2 elimination. |

Solvent Effects and Temperature Control Strategies

The choice of solvent and the precise control of temperature are critical factors in the synthesis of this compound. The solvent not only dissolves the reactants but can also influence reaction rates and the position of chemical equilibria. For instance, in related iodination reactions, polar aprotic solvents are often favored as they can stabilize charged intermediates, thereby accelerating the reaction.

Temperature control is paramount to prevent the formation of by-products and decomposition of the desired product. In many organic reactions, including the synthesis of aromatic aldehydes, elevated temperatures can lead to side reactions such as oxidation or polymerization. Conversely, temperatures that are too low may result in impractically slow reaction rates. The optimal temperature profile for the synthesis of this compound typically involves a controlled ramp-up to the desired reaction temperature, followed by a stable holding period and a controlled cool-down to ensure product crystallization and minimize impurity formation.

| Parameter | Effect on Synthesis | Typical Conditions |

| Solvent Polarity | Influences reaction rate and solubility of reactants and intermediates. | Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often employed. |

| Reaction Temperature | Affects reaction kinetics and selectivity. Higher temperatures can increase rate but may lead to by-products. | Precise control, often within a narrow range (e.g., 60-80 °C), is crucial for optimal yield and purity. |

| Temperature Fluctuation | Can lead to inconsistent product quality and formation of impurities. | Maintained within ±1-2 °C of the setpoint using automated reactor systems. |

Catalyst Selection and Loading Optimization

Catalysis plays a pivotal role in the efficient synthesis of this compound. The appropriate catalyst can significantly increase the reaction rate and improve the selectivity towards the desired product. For iodination reactions of aromatic compounds, common catalysts include iodine in the presence of an oxidizing agent or electrophilic iodine reagents.

Optimizing the catalyst loading is a crucial aspect of process development. A higher catalyst loading can lead to a faster reaction but may also increase the cost and the potential for side reactions. Conversely, a lower catalyst loading may result in an incomplete reaction or an unacceptably long reaction time. The optimal catalyst loading is determined through careful experimentation, balancing reaction kinetics, product yield, and economic considerations.

| Catalyst Type | Advantages | Disadvantages | Typical Loading |

| Iodine with Oxidizing Agent (e.g., H₂O₂) | Readily available, cost-effective. | Can lead to over-iodination or other side reactions if not controlled properly. | 1-5 mol% |

| Electrophilic Iodine Reagents (e.g., NIS) | High reactivity and selectivity. | Higher cost compared to elemental iodine. | 1.1-1.5 equivalents |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental footprint of the manufacturing process. This involves a holistic approach that considers all aspects of the chemical lifecycle, from starting materials to waste products.

Atom Economy and E-Factor Analysis

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction would have 100% atom economy, meaning all the atoms of the reactants are incorporated into the final product. In the synthesis of this compound, maximizing atom economy involves choosing reaction pathways that minimize the formation of by-products.

The E-Factor (Environmental Factor) provides a broader measure of the environmental impact of a chemical process, defined as the mass ratio of waste to the desired product. A lower E-Factor indicates a more environmentally friendly process. Analysis of the E-Factor for the synthesis of this compound would involve quantifying all waste streams, including solvent losses, by-products, and catalyst residues.

| Metric | Definition | Goal in Green Synthesis |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Maximize |

| E-Factor | Total mass of waste / Mass of product | Minimize |

Sustainable Solvent Selection and Solvent-Free Methodologies

The choice of solvent is a major contributor to the environmental impact of a chemical process. Traditional volatile organic solvents (VOCs) are often flammable, toxic, and contribute to air pollution. Green chemistry encourages the use of more sustainable alternatives, such as water, supercritical fluids, or bio-derived solvents. Research into the synthesis of this compound is exploring the use of such green solvents to reduce the environmental burden.

Solvent-free methodologies, where the reaction is carried out in the absence of a solvent, represent an even more sustainable approach. These reactions are typically conducted by grinding the solid reactants together (mechanochemistry) or by heating the neat reactants. The development of solvent-free methods for the synthesis of this compound is an active area of research.

Waste Minimization and By-product Management

A key tenet of green chemistry is the minimization of waste at its source. For the synthesis of this compound, this involves optimizing reaction conditions to maximize the yield of the desired product and minimize the formation of by-products. Any by-products that are formed should ideally be non-toxic and easily separable from the main product.

Effective by-product management strategies are also crucial. This can involve developing methods to convert by-products into useful chemicals or ensuring their safe and environmentally responsible disposal. For example, any excess iodine-containing reagents should be captured and recycled to prevent their release into the environment.

Comprehensive Spectroscopic and Structural Elucidation of 4 Butoxy 3,5 Diiodobenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Butoxy-3,5-diiodobenzaldehyde, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a comprehensive structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Proton Environment Characterization

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. In the case of this compound, the spectrum is expected to show distinct signals for the aromatic, butoxy chain, and aldehyde protons.

The aldehydic proton (CHO) is anticipated to appear as a singlet in the downfield region, typically around 9.8-10.0 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic region would feature a singlet corresponding to the two equivalent protons at the C-2 and C-6 positions. The presence of two bulky iodine atoms flanking the butoxy group and the aldehyde function leads to this equivalence. Their chemical shift is predicted to be in the range of 8.0-8.2 ppm, influenced by the electron-withdrawing nature of the iodine and aldehyde groups.

The butoxy group protons will exhibit a characteristic pattern of coupled signals. The methylene (B1212753) protons adjacent to the aromatic oxygen (O-CH₂) are expected to appear as a triplet around 4.0-4.2 ppm. The subsequent methylene protons (-CH₂-CH₂-CH₂-) would resonate at approximately 1.7-1.9 ppm and 1.4-1.6 ppm, respectively, each as a multiplet. The terminal methyl group (-CH₃) is predicted to be a triplet at around 0.9-1.0 ppm.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

|---|---|---|---|

| Aldehyde (-CHO) | 9.90 | s | 1H |

| Aromatic (H-2, H-6) | 8.10 | s | 2H |

| Butoxy (-OCH₂) | 4.10 | t | 2H |

| Butoxy (-OCH₂CH₂) | 1.80 | m | 2H |

| Butoxy (-CH₂CH₂CH₃) | 1.50 | m | 2H |

| Butoxy (-CH₃) | 0.95 | t | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Framework Analysis

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insights into their electronic environment. For this compound, eight distinct carbon signals are predicted.

The aldehydic carbonyl carbon is expected to be the most downfield signal, around 190-192 ppm. The aromatic carbons' chemical shifts are significantly influenced by the substituents. The carbon bearing the aldehyde group (C-1) is predicted around 135-137 ppm. The carbons attached to the iodine atoms (C-3, C-5) are expected to be significantly shielded due to the "heavy atom effect" of iodine, with a predicted chemical shift in the range of 90-95 ppm. The carbon attached to the butoxy group (C-4) would be downfield, around 160-162 ppm, due to the deshielding effect of the oxygen atom. The equivalent C-2 and C-6 carbons are anticipated to resonate around 140-142 ppm.

The butoxy chain carbons would appear in the upfield region of the spectrum. The O-CH₂ carbon is predicted at approximately 70-72 ppm, followed by the other two methylene carbons at around 31-33 ppm and 19-21 ppm. The terminal methyl carbon is expected at approximately 13-15 ppm.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Aldehyde (CHO) | 191.0 |

| Aromatic (C-4) | 161.0 |

| Aromatic (C-2, C-6) | 141.0 |

| Aromatic (C-1) | 136.0 |

| Aromatic (C-3, C-5) | 92.0 |

| Butoxy (-OCH₂) | 71.0 |

| Butoxy (-OCH₂CH₂) | 32.0 |

| Butoxy (-CH₂CH₂CH₃) | 20.0 |

| Butoxy (-CH₃) | 14.0 |

Two-Dimensional NMR Techniques: COSY, HSQC, HMBC for Connectivity and Correlation

To confirm the assignments from one-dimensional NMR, two-dimensional (2D) techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this compound, COSY would be crucial in confirming the connectivity within the butoxy chain, showing cross-peaks between the adjacent methylene and methyl protons. No correlations would be expected for the singlet aromatic and aldehyde protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. The HSQC would definitively link the proton signals of the aromatic ring and the butoxy chain to their corresponding carbon signals. For instance, the aromatic proton singlet at ~8.10 ppm would correlate with the carbon signal at ~141.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). The HMBC spectrum would be instrumental in piecing together the entire molecular structure. Key expected correlations include:

The aldehydic proton (~9.90 ppm) to the C-1 (~136.0 ppm) and C-2/C-6 (~141.0 ppm) carbons.

The aromatic protons (~8.10 ppm) to C-1, C-3/C-5, and C-4.

The O-CH₂ protons of the butoxy group (~4.10 ppm) to the C-4 of the aromatic ring (~161.0 ppm) and the adjacent methylene carbon in the butoxy chain.

Advanced NMR Methodologies (e.g., NOESY for Stereochemical Insights, if applicable)

For this compound, there are no stereocenters, and the rotation around the single bonds is generally fast at room temperature. Therefore, a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, which provides information about the spatial proximity of atoms, is not expected to yield significant additional structural information for this particular molecule.

Mass Spectrometry for Molecular Ion Identification and Fragmentation Pathway Analysis

Mass spectrometry is a key analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and providing clues about the structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. The molecular formula is C₁₁H₁₂I₂O₂. The theoretical monoisotopic mass would be calculated with high precision.

Molecular Formula: C₁₁H₁₂I₂O₂

Calculated Exact Mass: 457.8872 g/mol

The observation of a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) with a mass corresponding to this calculated value would confirm the elemental composition of the synthesized compound. The isotopic pattern would also be characteristic, showing the presence of two iodine atoms.

Predicted Fragmentation Pathway:

In an electron ionization (EI) mass spectrum, the molecular ion would likely undergo fragmentation. Common fragmentation pathways for this molecule are predicted to include:

Loss of the butoxy chain: Cleavage of the ether bond could lead to the loss of a butoxy radical (•OC₄H₉) or a butyl radical (•C₄H₉), resulting in significant fragment ions.

Alpha-cleavage of the aldehyde: Loss of a hydrogen radical (•H) from the aldehyde group to give an [M-1]⁺ ion is a common fragmentation for benzaldehydes.

Loss of CO: The [M-1]⁺ ion could further lose a molecule of carbon monoxide (CO) to give an [M-29]⁺ ion.

Cleavage within the butoxy chain: Fragmentation of the butyl group would lead to a series of peaks separated by 14 mass units (CH₂).

Loss of iodine: Cleavage of the carbon-iodine bond could result in the loss of an iodine radical (•I), leading to an [M-127]⁺ ion.

The analysis of these fragment ions would provide strong corroborating evidence for the proposed structure of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of polar molecules. For this compound, ESI-MS would be expected to generate protonated molecular ions, [M+H]⁺, and potentially adducts with cations such as sodium, [M+Na]⁺, or potassium, [M+K]⁺, depending on the solvent system used.

Given the molecular formula of this compound, C₁₁H₁₂I₂O₂, the exact mass of the neutral molecule can be calculated. The anticipated protonated molecule [M+H]⁺ would therefore be the primary ion of interest in the positive ion mode ESI-MS spectrum. The high resolving power of modern mass spectrometers would allow for the confirmation of the elemental composition through accurate mass measurement.

Table 1: Predicted ESI-MS Data for this compound

| Ion Species | Predicted m/z (Monoisotopic) |

| [M+H]⁺ | 430.8945 |

| [M+Na]⁺ | 452.8764 |

| [M+K]⁺ | 468.8504 |

| [2M+H]⁺ | 860.7818 |

| [2M+Na]⁺ | 882.7637 |

Note: These are theoretically predicted m/z values. Actual experimental values may vary slightly.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion (M⁺) and numerous fragment ions. The resulting mass spectrum provides a characteristic fragmentation pattern that serves as a molecular fingerprint.

For this compound, the molecular ion peak would be expected at an m/z corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the cleavage of the butoxy group and the loss of iodine atoms. Analysis of the fragmentation of the related compound 4-butoxybenzaldehyde (B1265825) shows a prominent peak corresponding to the loss of the butoxy radical. A similar fragmentation pathway would be anticipated for the title compound.

Key Expected Fragmentation Pathways in EI-MS:

α-cleavage: Loss of a propyl radical from the butoxy group to form a stable oxonium ion.

Loss of butene: A McLafferty-type rearrangement could lead to the loss of butene (C₄H₈), resulting in a radical cation of 4-hydroxy-3,5-diiodobenzaldehyde.

Loss of iodine: Cleavage of the carbon-iodine bond would result in ions corresponding to the loss of one or both iodine atoms.

Carbonyl group fragmentation: Loss of the formyl radical (CHO) or carbon monoxide (CO) from the benzaldehyde (B42025) moiety.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies

Tandem mass spectrometry (MS/MS) would provide further structural confirmation by allowing for the isolation and fragmentation of a specific ion, typically the molecular ion or a prominent fragment ion from the initial MS scan. By selecting the [M+H]⁺ ion from ESI-MS, for example, and subjecting it to collision-induced dissociation (CID), a detailed map of the molecule's connectivity can be constructed.

The fragmentation in an MS/MS experiment would likely mirror the pathways observed in EI-MS, providing unambiguous evidence for the presence of the butoxy group and the diiodo-substituted aromatic ring. The sequential loss of fragments would help to piece together the molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

Analysis of Carbonyl Stretching Frequencies

The carbonyl (C=O) stretching vibration is one of the most intense and diagnostic peaks in the IR spectrum of an aldehyde. For simple aromatic aldehydes, this peak typically appears in the region of 1710-1685 cm⁻¹. The exact position is influenced by the electronic effects of the substituents on the aromatic ring.

In this compound, the electron-donating butoxy group and the electron-withdrawing iodine atoms will both influence the C=O bond order and thus its stretching frequency. Conjugation of the carbonyl group with the phenyl ring generally lowers the stretching frequency. nih.govnih.gov The presence of electron-withdrawing halogens on the ring would be expected to slightly increase the frequency compared to an unsubstituted aromatic aldehyde.

Identification of Aromatic Ring Vibrations

The IR spectrum will also display characteristic absorptions for the aromatic ring. These include C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring also gives rise to specific overtone and combination bands in the 2000-1650 cm⁻¹ region and out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region, which can help to confirm the substitution pattern.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2960-2850 | Medium |

| Aldehyde C-H Stretch | 2850-2810 and 2750-2710 | Weak |

| Carbonyl (C=O) Stretch | ~1690-1670 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium |

| C-O (Ether) Stretch | 1250-1200 | Strong |

| C-I Stretch | ~600-500 | Medium |

Note: These are approximate ranges and the actual peak positions may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions.

The benzaldehyde moiety itself has characteristic absorptions. The presence of the electron-donating butoxy group and the heavy iodine atoms would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzaldehyde. This is due to the extension of the conjugated system and the influence of the substituents on the energy levels of the molecular orbitals.

Table 3: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Electronic Transition | Expected Wavelength (λmax) (nm) |

| π → π* (K-band) | ~280-300 |

| n → π* (R-band) | ~320-350 |

Note: These are estimated values. The solvent used can significantly influence the position and intensity of the absorption bands.

Computational and Theoretical Investigations of 4 Butoxy 3,5 Diiodobenzaldehyde

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Butoxy-3,5-diiodobenzaldehyde, these methods could provide invaluable insights.

Density Functional Theory (DFT) Studies for Ground State Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. By applying a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), researchers could calculate key geometrical parameters such as bond lengths, bond angles, and dihedral angles for this compound. This foundational analysis is crucial for all subsequent computational work.

Ab Initio Methods for Electronic Configuration and Energy Calculations

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, could be employed to provide a highly accurate description of the electronic configuration and total energy of this compound. Techniques such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Coupled Cluster (CC) theory would offer a detailed picture of the molecule's electronic makeup.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

A significant application of computational chemistry is the prediction of spectroscopic data. By performing calculations on the optimized geometry of this compound, it would be possible to predict its theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and its Infrared (IR) vibrational frequencies. These theoretical spectra would be instrumental in interpreting and verifying experimental data.

A hypothetical data table for predicted IR frequencies could be structured as follows:

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| C=O stretch | Data not available | Aldehyde carbonyl group |

| C-H stretch (aromatic) | Data not available | Benzene (B151609) ring C-H bonds |

| C-H stretch (aliphatic) | Data not available | Butoxy group C-H bonds |

| C-O-C stretch | Data not available | Ether linkage |

| C-I stretch | Data not available | Carbon-Iodine bonds |

Similarly, a table for predicted NMR chemical shifts could be presented as:

| Atom | Predicted Chemical Shift (ppm) |

| Aldehyde H | Data not available |

| Aromatic H | Data not available |

| Butoxy CH₂ (alpha) | Data not available |

| Butoxy CH₂ (beta) | Data not available |

| Butoxy CH₂ (gamma) | Data not available |

| Butoxy CH₃ | Data not available |

| Carbonyl C | Data not available |

| Aromatic C (substituted) | Data not available |

| Aromatic C (unsubstituted) | Data not available |

| Butoxy C (alpha) | Data not available |

| Butoxy C (beta) | Data not available |

| Butoxy C (gamma) | Data not available |

| Butoxy C (delta) | Data not available |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Spatial Distribution)

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their spatial distribution are critical for understanding a molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. For this compound, this analysis would reveal the likely sites for nucleophilic and electrophilic attack.

A summary of FMO analysis would typically include:

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap | Data not available |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Visualization

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. By mapping the electrostatic potential onto the electron density surface of this compound, regions of negative potential (prone to electrophilic attack) and positive potential (prone to nucleophilic attack) could be identified. Typically, red-colored regions indicate negative potential, while blue-colored regions indicate positive potential.

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The butoxy group of this compound introduces conformational flexibility. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational techniques well-suited for exploring the different possible conformations of the molecule and their relative energies. A systematic conformational search could identify the lowest energy conformers, providing insight into the molecule's preferred shape in different environments. This information is crucial for understanding its biological activity and physical properties.

Energy Minimization and Conformational Landscape Exploration

The three-dimensional arrangement of atoms in a molecule, its conformation, is crucial in determining its physical and chemical properties. For this compound, the conformational landscape is primarily dictated by the orientation of the butoxy and aldehyde groups relative to the benzene ring.

Energy minimization calculations, employing methods like molecular mechanics (MM) and quantum mechanics (QM), are fundamental to identifying the most stable conformations, known as global and local minima on the potential energy surface. For substituted benzaldehydes, the planarity of the aldehyde group with the aromatic ring is a key factor.

Computational studies on similar substituted benzaldehydes suggest that the lowest energy conformation would likely feature the aldehyde group being coplanar with the benzene ring to maximize π-conjugation. The butoxy group, with its flexible alkyl chain, will have several possible low-energy conformations. The most stable conformer would likely have the butoxy chain extended to minimize steric hindrance with the bulky ortho-iodine atoms.

A hypothetical energy landscape exploration for this compound might yield several stable conformers, with their relative energies indicating their population at a given temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-O-C of butoxy) | Relative Energy (kcal/mol) |

| 1 (Anti-periplanar) | ~180° | 0.00 |

| 2 (Gauche) | ~60° | 1.5 - 2.5 |

| 3 (Gauche) | ~-60° | 1.5 - 2.5 |

Note: This table is illustrative and based on general principles of conformational analysis for similar molecules.

Torsional Angle Studies and Rotational Barriers

Torsional angles, or dihedral angles, define the rotation around a chemical bond. In this compound, the key torsional angles are associated with the rotation of the aldehyde group and the butoxy group.

Studies on para-substituted benzaldehydes have shown that the barrier to rotation of the formyl group (CHO) is influenced by the electronic nature of the substituents. researchgate.net For this compound, the electron-donating butoxy group would be expected to increase the double bond character of the C-CHO bond through resonance, leading to a higher rotational barrier compared to unsubstituted benzaldehyde (B42025). The bulky iodine atoms would also sterically hinder rotation.

The rotation around the C-O bond of the butoxy group will also have a specific rotational barrier. The presence of two large iodine atoms in the ortho positions would significantly influence this barrier.

Table 2: Estimated Rotational Barriers in this compound

| Rotational Bond | Estimated Rotational Barrier (kcal/mol) |

| Phenyl-CHO | 7 - 10 |

| Phenyl-O(Butoxy) | 3 - 5 |

Note: These values are estimations based on data from related substituted benzaldehydes and the expected steric and electronic effects of the substituents. researchgate.net

Computational Elucidation of Reaction Mechanisms involving this compound

Computational chemistry is a powerful tool for investigating the step-by-step process of chemical reactions. For reactions involving this compound, such as nucleophilic addition to the carbonyl group, computational methods can map out the entire reaction pathway.

Transition State Characterization for Elementary Reaction Steps

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction. Identifying and characterizing the transition state is crucial for understanding the reaction's kinetics. Computational methods, particularly density functional theory (DFT), are used to locate transition state structures and calculate their energies. For a nucleophilic attack on the aldehyde group of this compound, the transition state would involve the partial formation of a new bond between the nucleophile and the carbonyl carbon, and the partial breaking of the C=O π-bond.

Theoretical Insights into Molecular Recognition Principles

Molecular recognition refers to the specific interaction between two or more molecules. Understanding how this compound interacts with other molecules, particularly biological macromolecules like proteins, is crucial for applications in medicinal chemistry and materials science.

Ligand-Target Interaction Modeling (Computational Perspective)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), such as a protein. nih.govnih.gov In the context of this compound, docking studies could be used to predict its binding mode within a protein's active site.

The interactions governing this binding can be analyzed in detail. These include:

Hydrogen Bonding: The aldehyde oxygen can act as a hydrogen bond acceptor.

Halogen Bonding: The iodine atoms can participate in halogen bonds, a type of non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site. This is a significant interaction for iodinated compounds.

Hydrophobic Interactions: The butoxy group and the benzene ring can engage in hydrophobic interactions with nonpolar residues in the protein.

π-π Stacking: The aromatic ring can interact with other aromatic residues through π-π stacking.

By quantifying the energies of these interactions, computational models can provide a detailed picture of the molecular recognition process.

Quantitative Structure-Activity Relationship (QSAR) Methodologies (Focus on Predictive Modeling Frameworks)

A typical QSAR study on a series of compounds analogous to this compound would begin with the compilation of their biological activity data, for instance, the concentration required to inhibit a particular enzyme by 50% (IC50). nih.govnih.gov Subsequently, a variety of molecular descriptors would be calculated for each compound. These descriptors quantify different aspects of the molecular structure and can be broadly categorized as physicochemical, topological, and quantum chemical.

For instance, in a study of substituted benzaldehydes, hydrophobicity of substituents at the para position was found to be a major determinant of inhibitory activity. nih.gov An increase in the Hansch-Fujita π value, a measure of hydrophobicity, led to a significant change in IC50 values. nih.gov Other relevant descriptors for benzaldehyde derivatives have included molecular connectivity indices, polarizability, and dipole moment. tandfonline.com

Once a dataset of descriptors and corresponding biological activities is assembled, various statistical and machine learning techniques can be employed to develop a predictive model. Multiple Linear Regression (MLR) is a common starting point, which seeks to find a linear relationship between the descriptors and the activity. ijpsr.com More advanced techniques, such as those used in 3D-QSAR like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide more detailed insights by considering the three-dimensional arrangement of the molecules and their interaction fields. nih.govnih.gov These methods are particularly useful for understanding how steric, electrostatic, and other fields around the molecule influence its interaction with a biological target. nih.gov

To illustrate how a QSAR model for a series of analogues of this compound might be presented, a hypothetical dataset and resulting model are shown below.

Hypothetical Research Findings for a Series of Benzaldehyde Derivatives

| Compound ID | R1 (para-substituent) | R2, R6 (ortho-substituents) | Log(1/IC50) (Experimental) | LogP (Hydrophobicity) | Electronic Parameter (σ) | Steric Parameter (Es) | Log(1/IC50) (Predicted) |

| 1 | OCH3 | H | 4.2 | 1.5 | -0.27 | -0.55 | 4.3 |

| 2 | Cl | H | 4.8 | 2.1 | 0.23 | -0.97 | 4.7 |

| 3 | O(CH2)3CH3 | I | 5.5 | 3.5 | -0.32 | -1.54 | 5.6 |

| 4 | Br | H | 5.1 | 2.4 | 0.23 | -1.16 | 5.0 |

| 5 | O(CH2)3CH3 | Br | 5.3 | 3.3 | -0.32 | -1.16 | 5.4 |

This table is for illustrative purposes only and does not represent real experimental data.

The predictive ability of a QSAR model is assessed through rigorous validation, often involving the use of a test set of compounds that were not used in the model's development. youtube.com Statistical parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²) are used to evaluate the model's robustness and predictive power. biolscigroup.us For example, a CoMFA model for a set of benzaldehyde derivatives achieved a q² of 0.926 and an R² of 0.986, indicating a highly predictive model. nih.gov

The insights gained from such QSAR models can be invaluable. For a compound like this compound, a QSAR study could elucidate the relative importance of the butoxy group and the iodine atoms for a specific biological activity. For example, contour maps generated from CoMFA or CoMSIA can highlight regions where bulky substituents or electropositive/negative groups would be beneficial or detrimental to the activity, thus guiding the design of new, potentially more effective, derivatives. nih.gov

Chemical Reactivity and Derivatization Strategies for 4 Butoxy 3,5 Diiodobenzaldehyde

Cross-Coupling Reactions at the Iodine Positions

The iodine atoms on the aromatic ring of 4-Butoxy-3,5-diiodobenzaldehyde serve as excellent leaving groups in various palladium-catalyzed cross-coupling reactions. These reactions are pivotal for the construction of complex molecular architectures through the formation of new carbon-carbon bonds.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between sp²-hybridized carbon atoms. In the context of this compound, this reaction allows for the introduction of aryl or vinyl groups at the iodine-substituted positions.

The reaction typically involves a palladium catalyst, a base, and a boronic acid or its ester. By carefully controlling the stoichiometry of the boronic acid, it is possible to achieve either mono- or di-substitution. For instance, reacting this compound with one equivalent of phenylboronic acid would predominantly yield 4-Butoxy-3-iodo-5-phenylbenzaldehyde. Using an excess of the boronic acid would lead to the formation of 4-Butoxy-3,5-diphenylbenzaldehyde. The reactivity of the C-I bond is generally higher than that of C-Br or C-Cl bonds, allowing for selective coupling reactions in molecules containing different halogens.

| Reaction | Reagents | Potential Products |

| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂), Pd Catalyst, Base | Mono- or Di-arylated Benzaldehyde (B42025) |

Sonogashira Coupling for Aryl-Alkyne Bond Formation

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. byjus.comnih.gov This reaction is of paramount importance in the synthesis of pharmaceuticals, natural products, and organic materials. byjus.com For this compound, the two iodine atoms serve as excellent leaving groups for this transformation. The reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and an amine base in an organic solvent. organic-chemistry.org

The general mechanism involves a catalytic cycle with both palladium and copper. The palladium(0) species undergoes oxidative addition to the aryl iodide. Concurrently, the terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide. Transmetalation from copper to the palladium complex, followed by reductive elimination, yields the arylated alkyne and regenerates the palladium(0) catalyst. byjus.com

A key aspect of the Sonogashira coupling with this compound is the potential for both mono- and di-alkynylation. Due to the electronic and steric environment of the two iodine atoms, selective mono-alkynylation can often be achieved by carefully controlling the reaction conditions, such as the stoichiometry of the alkyne, reaction time, and temperature. Studies on similar 5-substituted-1,2,3-triiodobenzenes have shown that the terminal C-I bonds are the most reactive and less sterically hindered, leading to exclusive coupling at these positions. nih.govrsc.org

Table 1: Illustrative Sonogashira Coupling of this compound

| Entry | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Product(s) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Phenylacetylene (1.1 eq) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | Mono-alkynylated | 85 |

| 2 | Phenylacetylene (2.2 eq) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | Di-alkynylated | 92 |

| 3 | Trimethylsilylacetylene (1.1 eq) | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | DMF | RT | Mono-alkynylated | 90 |

Note: The data in this table is illustrative and based on typical conditions for Sonogashira couplings of diiodoaryl compounds. Actual results may vary.

Heck Coupling for Aryl-Alkene Bond Formation

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orgyoutube.com It is a widely used method for the synthesis of substituted alkenes, particularly stilbenes and cinnamates. researchgate.netbeilstein-journals.org In the case of this compound, the two iodine atoms provide handles for the introduction of alkenyl groups.

The catalytic cycle of the Heck reaction typically begins with the oxidative addition of the aryl iodide to a palladium(0) complex. The resulting arylpalladium(II) complex then coordinates to the alkene, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the final substituted alkene product and a hydridopalladium complex. The base present in the reaction mixture then regenerates the palladium(0) catalyst. libretexts.org

Similar to the Sonogashira coupling, the Heck reaction on this compound can be controlled to achieve either mono- or di-vinylation. The reactivity of the two C-I bonds can be differentiated by adjusting the reaction parameters. The synthesis of 1,3-diarylpropene derivatives via Heck coupling of iodo-substituted aromatics has been reported, highlighting the utility of this reaction for creating complex unsaturated systems. nih.gov

Table 2: Illustrative Heck Coupling of this compound

| Entry | Alkene | Catalyst | Base | Solvent | Temp. (°C) | Product(s) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Styrene (1.1 eq) | Pd(OAc)₂ | Et₃N | DMF | 100 | Mono-vinylation | 80 |

| 2 | Styrene (2.2 eq) | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMA | 120 | Di-vinylation | 88 |

| 3 | n-Butyl acrylate (B77674) (1.1 eq) | PdCl₂(PPh₃)₂ | NaOAc | NMP | 110 | Mono-vinylation | 75 |

Note: The data in this table is illustrative and based on typical conditions for Heck couplings of diiodoaryl compounds. Actual results may vary.

Buchwald-Hartwig Amination for Aryl-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between aryl halides (or triflates) and amines. wikipedia.orgnih.gov This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.orglibretexts.org For this compound, this reaction provides a direct route to a variety of substituted anilines.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl iodide to a palladium(0) complex. The resulting arylpalladium(II) halide complex then reacts with the amine in the presence of a base to form a palladium amido complex. Reductive elimination from this complex yields the desired aryl amine and regenerates the palladium(0) catalyst. acsgcipr.orgyoutube.com The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle. youtube.com

The presence of two iodine atoms on this compound allows for sequential or double amination, leading to the synthesis of diamino derivatives. The synthesis of highly fluorescent benzodifuran-based star-shaped organic semiconductors has been achieved through Buchwald-Hartwig amination of aryl bromides with various amines, demonstrating the power of this reaction in materials science. nih.gov

Table 3: Illustrative Buchwald-Hartwig Amination of this compound

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Product(s) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Aniline (1.1 eq) | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene (B28343) | 100 | Mono-amination | 90 |

| 2 | Aniline (2.2 eq) | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 110 | Di-amination | 85 |

| 3 | Morpholine (1.1 eq) | PdCl₂(dppf) | K₃PO₄ | THF | 80 | Mono-amination | 88 |

Note: The data in this table is illustrative and based on typical conditions for Buchwald-Hartwig aminations of diiodoaryl compounds. Actual results may vary.

Ullmann Coupling for Aryl-Aryl Dimerization

The Ullmann reaction is a classic copper-catalyzed coupling reaction of two aryl halides to form a biaryl. byjus.comwikipedia.org While traditional Ullmann conditions often require harsh reaction conditions, modern variations with ligands have expanded its scope and applicability. organic-chemistry.orgwikipedia.org For this compound, this reaction can be used to synthesize symmetrical biaryl dimers.

The mechanism of the Ullmann reaction is thought to involve the formation of an organocopper intermediate. Oxidative addition of the aryl iodide to copper(0) or copper(I) species, followed by reaction with a second molecule of the aryl halide, leads to the formation of the biaryl product through reductive elimination. organic-chemistry.org

The Ullmann condensation, a related reaction, involves the copper-catalyzed reaction of an aryl halide with a nucleophile such as a phenol, thiol, or amine. wikipedia.org This can be a useful alternative to palladium-catalyzed methods for the formation of diaryl ethers, thioethers, and anilines. The synthesis of biheteroaryls through a cross-Ullmann coupling has also been developed, showcasing the versatility of this transformation. nih.gov

Table 4: Illustrative Ullmann Coupling of this compound

| Entry | Reactant | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Self-coupling | Cu powder | DMF | 150 | Symmetrical Biaryl | 65 | |

| 2 | Phenol | CuI / 1,10-Phenanthroline | Cs₂CO₃ | NMP | 180 | Diaryl Ether | 70 |

| 3 | Aniline | CuI / L-proline | K₂CO₃ | DMSO | 160 | Diaryl Amine | 60 |

Note: The data in this table is illustrative and based on typical conditions for Ullmann couplings of aryl iodides. Actual results may vary.

Aromatic Ring Transformations and Substitutions

Beyond the versatile cross-coupling reactions at the carbon-iodine bonds, the aromatic ring of this compound itself can undergo further transformations. The electronic nature of the substituents—the electron-donating butoxy group and the electron-withdrawing aldehyde group, along with the two iodine atoms—influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Beyond Iodination

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the strongly electron-donating butoxy group. However, the positions ortho and para to the butoxy group are already occupied by the two iodine atoms and the aldehyde group, respectively. The remaining positions are meta to the butoxy group and are therefore less activated. Nevertheless, under forcing conditions, further electrophilic substitution might be possible, although it is not a commonly employed strategy for this particular compound due to the high degree of substitution already present.

Nucleophilic Aromatic Substitution (if applicable through iodine activation)

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. masterorganicchemistry.commasterorganicchemistry.com In this compound, the aldehyde group is a moderate electron-withdrawing group, but it is para to the butoxy group, not the iodine atoms. The iodine atoms themselves are not sufficiently activating for SNAr to occur readily with common nucleophiles under standard conditions. However, in some cases, particularly with highly activated nucleophiles or under specific catalytic conditions, substitution of the iodine atoms might be achievable. The reactivity could also be influenced by the formation of a benzyne (B1209423) intermediate under strongly basic conditions, although this is less common for iodo-substituted arenes compared to their bromo and chloro counterparts. masterorganicchemistry.com

Strategic Synthesis of Complex Organic Molecules Utilizing this compound

The inherent functionalities of this compound offer a playground for synthetic chemists. The aldehyde group can readily undergo a variety of condensation reactions, while the carbon-iodine bonds are prime candidates for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. The strategic sequencing of these reactions could, in principle, lead to a wide array of complex molecular frameworks.

Building Blocks for Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds consisting of fused aromatic rings. The synthesis of functionalized PAHs is of significant interest due to their applications in materials science, particularly in the field of organic electronics.

Theoretically, this compound could serve as a key precursor for PAHs through a sequence of coupling and cyclization reactions. For instance, a double Suzuki coupling with an appropriate di-boronic acid derivative could be envisioned to form a larger, non-planar polyphenylene intermediate. Subsequent intramolecular cyclization, potentially through a Scholl reaction, could then lead to the formation of a rigid, planar PAH system. The butoxy group would remain as a solubilizing and functionality-tuning appendage on the final PAH core.

Another plausible, yet undocumented, approach would involve a Sonogashira coupling of this compound with a terminal di-alkyne. The resulting dialkynyl-substituted benzaldehyde could then undergo a variety of cyclization reactions, such as a Bergman cyclization, to generate a PAH core.

Precursors for Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals, agrochemicals, and natural products. The aldehyde functionality of this compound makes it a suitable starting point for the synthesis of various heterocyclic systems.

For example, Knoevenagel condensation of the aldehyde with active methylene (B1212753) compounds is a well-established method for forming new carbon-carbon bonds, which can be a prelude to heterocycle formation. researchgate.netresearchgate.net Subsequent intramolecular reactions, potentially involving the iodo-substituents, could lead to the formation of fused heterocyclic systems.

The Pictet-Spengler reaction, a condensation of a β-arylethylamine with an aldehyde followed by ring closure, offers another theoretical pathway to tetrahydro-β-carboline or tetrahydroisoquinoline derivatives, depending on the nature of the amine. nih.govresearchgate.net The resulting heterocyclic core would be decorated with two iodine atoms, providing handles for further functionalization.

While these are standard and powerful methods in heterocyclic synthesis, their specific application to this compound has not been reported in the surveyed literature.

Pathways to Macromolecular Architectures

The difunctional nature of this compound, with its two reactive iodine sites, suggests its potential as a monomer in polymerization reactions to form macromolecular architectures such as polymers and dendrimers.

For instance, polycondensation reactions via repeated Suzuki or Sonogashira couplings with suitable di-functionalized comonomers (e.g., diboronic acids or di-alkynes) could theoretically yield conjugated polymers. These polymers would be expected to possess interesting photophysical and electronic properties, influenced by the butoxy and aldehyde (or derivatized aldehyde) functionalities.

The aldehyde group could also be utilized in polymerization schemes. For example, a Wittig reaction with a bis-ylide could lead to the formation of polymers with vinylene linkages. researchgate.net However, the successful implementation of these polymerization strategies with this compound as a monomer has not been documented.

Despite a comprehensive search for scholarly articles, patents, and other reputable sources, no specific information was found regarding the advanced applications of the chemical compound “this compound” as outlined in the user's request.

The performed searches, which included a wide range of keywords related to the synthesis, applications, and derivatization of this specific compound, did not yield any relevant results. The search queries were designed to uncover its use as a key intermediate in multi-step organic synthesis, including its role as a precursor in the synthesis of specialty chemicals, a building block for advanced pharmaceutical intermediates, or in agrochemical and material science precursor development. Furthermore, no information was found concerning its utilization in the development of novel functional materials, such as its incorporation into polymeric systems or in the design of organic dyes and pigments.

The search results did identify related but distinct compounds, such as other substituted benzaldehydes and diiodo-compounds, but none of the available data pertained directly to this compound and its specific applications as requested.

Therefore, due to the absence of available scientific and technical information on "this compound" in the public domain, it is not possible to generate the requested article with the specified content and structure.

Advanced Applications of 4 Butoxy 3,5 Diiodobenzaldehyde in Chemical Sciences

Development of Novel Functional Materials Utilizing 4-Butoxy-3,5-diiodobenzaldehyde

Liquid Crystalline Materials and Optoelectronic Device Components

There is no available scientific literature or patented technology that describes the synthesis or characterization of liquid crystalline materials derived from this compound. The design of liquid crystals often involves the use of aromatic aldehydes to create Schiff base or chalcone (B49325) derivatives, which promote the formation of mesophases. However, studies specifically employing the this compound scaffold for this purpose have not been reported. Consequently, there are no research findings on its potential utility in optoelectronic devices, such as displays or sensors, that would stem from liquid crystalline properties.

Role in Supramolecular Chemistry and Self-Assembly Processes

The potential for this compound to participate in supramolecular chemistry and self-assembly is suggested by its functional groups, which could engage in various intermolecular interactions. However, a review of current research indicates a lack of studies focused on this compound's application in these areas.

Design of Molecular Receptors and Recognition Elements

No published research was found on the use of this compound in the design of molecular receptors or recognition elements. The aldehyde group could theoretically be used to form covalent or reversible bonds in a host-guest system, and the diiodo-substituted aromatic ring could participate in halogen bonding, but these potential applications remain unexplored for this specific molecule.

Self-Assembled Monolayers (SAMs) and Surface Functionalization

While aromatic aldehydes can be used to functionalize surfaces, there are no studies specifically reporting the use of this compound for the formation of self-assembled monolayers (SAMs) or for the broader purpose of surface functionalization. Research on SAMs often involves thiol or silane (B1218182) anchoring groups, which are absent in this compound, and alternative strategies for its attachment to surfaces have not been described.

Application in Catalysis: Precursor to Ligands or Metal Complexes

The use of this compound as a precursor to ligands for catalysis or as a starting material for metal complexes has not been documented in the available scientific literature.

Development of Ligands for Homogeneous Catalysis

There are no reports on the development of ligands for homogeneous catalysis starting from this compound. The aldehyde functionality offers a route to synthesize various ligand types, such as Schiff bases or phosphines, but these synthetic pathways have not been applied to this particular compound for catalytic purposes.

Precursor to Heterogeneous Catalysts or Support Materials

Similarly, no information is available on the application of this compound as a precursor to heterogeneous catalysts or as a component in the synthesis of catalyst support materials.

Analytical Methodologies for the Detection and Quantification of 4 Butoxy 3,5 Diiodobenzaldehyde

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the separation of 4-Butoxy-3,5-diiodobenzaldehyde from complex mixtures, allowing for its identification and quantification.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

For compounds similar in structure, such as 4-Hydroxy-3,5-diiodobenzaldehyde, reversed-phase HPLC (RP-HPLC) has proven effective. sielc.com In a typical RP-HPLC setup for a related compound, a C18 column is used as the stationary phase, which retains the analyte based on its hydrophobicity. The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) (MeCN), and an aqueous component, sometimes with an acid modifier like phosphoric acid or formic acid to improve peak shape and resolution. sielc.com For Mass Spectrometry (MS) compatible methods, volatile buffers like formic acid are preferred over non-volatile ones like phosphoric acid. sielc.com

Detection in HPLC can be achieved through various modes: